molecular formula C6H6LiN B8747256 (4-Pyridylmethyl)lithium CAS No. 26954-25-6

(4-Pyridylmethyl)lithium

Cat. No.: B8747256
CAS No.: 26954-25-6
M. Wt: 99.1 g/mol
InChI Key: CTXWCCNANFIMQW-UHFFFAOYSA-N
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Description

(4-Pyridylmethyl)lithium (CAS: 26954-25-6) is an organolithium compound with the molecular formula C₆H₆LiN. Structurally, it consists of a pyridine ring substituted at the para position with a lithium-bound methyl group. Key physicochemical properties include:

  • Molecular weight: 99.0595 g/mol
  • Melting point: 56.7°C
  • Boiling point: 144.2°C at 760 mmHg
  • Vapor pressure: 6.47 mmHg at 25°C
  • InChIKey: InChI=1/C6H6N.Li/c1-6-2-4-7-5-3-6;/h2-5H,1H2;/q-1;+1

This compound is highly reactive due to the strong basicity of the lithium-carbon bond and is typically handled under inert conditions (e.g., argon or nitrogen atmosphere) to prevent decomposition via moisture or oxygen . Its primary applications include serving as a precursor in organometallic synthesis and cross-coupling reactions, where it introduces the 4-pyridylmethyl moiety into target molecules.

Properties

CAS No.

26954-25-6

Molecular Formula

C6H6LiN

Molecular Weight

99.1 g/mol

IUPAC Name

lithium;4-methanidylpyridine

InChI

InChI=1S/C6H6N.Li/c1-6-2-4-7-5-3-6;/h2-5H,1H2;/q-1;+1

InChI Key

CTXWCCNANFIMQW-UHFFFAOYSA-N

Canonical SMILES

[Li+].[CH2-]C1=CC=NC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Comparisons

Compound Structure Reactivity/Stability Applications Reference
(4-Pyridylmethyl)lithium Para-substituted pyridyl High basicity; moderate steric hindrance Organometallic synthesis, cross-coupling
(2-Pyridylmethyl)lithium Ortho-substituted pyridyl Higher steric hindrance; reduced stability Limited due to decomposition risks Inferred
2-(4-Pyridylmethyl)thioethanol phosphate Pyridylmethyl-thioethanol Non-lithium salt; improved aqueous stability Pharmaceutical formulations
n-Butyllithium (n-BuLi) Alkyllithium Extreme reactivity; liquid at room temperature Polymerization initiator, strong base Common knowledge

Key Observations :

Substituent Position Effects: The para-substituted pyridyl group in (4-Pyridylmethyl)lithium confers better electronic stability compared to ortho-substituted analogs like (2-Pyridylmethyl)lithium, where steric clashes between the lithium and pyridine nitrogen destabilize the compound . In contrast, 2-(4-Pyridylmethyl)thioethanol phosphate () demonstrates how replacing lithium with a phosphate group enhances stability for pharmaceutical use, albeit at the cost of reduced reactivity .

Lithium vs. Non-Lithium Derivatives: Lithium-based compounds (e.g., (4-Pyridylmethyl)lithium, n-BuLi) are far more reactive than their non-lithium counterparts, making them indispensable in synthetic chemistry but challenging to handle.

Thermal Stability :

  • (4-Pyridylmethyl)lithium has a melting point of 56.7°C , higher than many alkyllithium reagents (e.g., n-BuLi, mp: -80°C), suggesting greater lattice stability due to aromatic stacking interactions .

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